4,4'-Diethyl-2,2'-bipyridine

Übersicht

Beschreibung

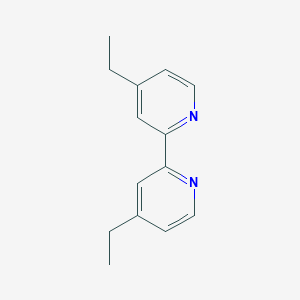

4,4’-Diethyl-2,2’-bipyridine is an organic compound with the molecular formula C14H16N2. It belongs to the bipyridine family, which consists of compounds with two pyridine rings connected by a single bond. This compound is known for its applications in coordination chemistry, where it acts as a ligand, binding to metal ions to form coordination complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diethyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 4-bromo-2-ethylpyridine is reacted with a copper catalyst under high temperatures to form the bipyridine compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, which provide high yields and selectivity .

Industrial Production Methods: Industrial production of 4,4’-Diethyl-2,2’-bipyridine often employs continuous flow processes to ensure consistent quality and yield. These processes utilize automated systems to control reaction conditions, such as temperature, pressure, and reagent concentrations, optimizing the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Diethyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Substitution: It can participate in substitution reactions where one or both ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various electrophiles and nucleophiles; reactions often require catalysts and specific solvents to achieve desired selectivity.

Major Products:

Oxidation: N-oxides of 4,4’-Diethyl-2,2’-bipyridine.

Reduction: Dihydro derivatives.

Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4,4’-Diethyl-2,2’-bipyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4,4’-Diethyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization . The compound’s redox activity also allows it to participate in electron transfer processes, making it valuable in electrochemical applications .

Vergleich Mit ähnlichen Verbindungen

4,4’-Bipyridine: Lacks the ethyl groups, making it less sterically hindered and more versatile in forming coordination complexes.

2,2’-Bipyridine: Has the nitrogen atoms in a different orientation, leading to different coordination properties and applications.

3,3’-Bipyridine: Another isomer with distinct electronic and steric properties.

Uniqueness: 4,4’-Diethyl-2,2’-bipyridine is unique due to the presence of ethyl groups, which influence its steric and electronic properties. These modifications can enhance its selectivity and stability in forming metal complexes, making it particularly useful in specific catalytic and material science applications .

Biologische Aktivität

4,4'-Diethyl-2,2'-bipyridine (DEBP) is a bipyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of DEBP's biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two ethyl groups attached to the 4-position of the bipyridine structure. This modification affects its solubility and interaction with biological molecules. The compound can be represented as follows:

Research indicates that DEBP may exert its biological effects through several mechanisms:

- Metal Complexation : DEBP can form complexes with transition metals such as zinc and platinum, which can enhance its biological activity. These metal complexes have shown promise in antitumor applications due to their ability to interact with DNA and proteins .

- Antioxidant Activity : Some studies suggest that DEBP exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

- Enzyme Inhibition : DEBP has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that DEBP metal complexes exhibited significant cytotoxic effects against various cancer cell lines including HeLa and MCF7. The mechanism was attributed to DNA binding and subsequent interference with cellular processes .

- Antidiabetic Potential : Research highlighted the potential of DEBP derivatives in modulating glucose metabolism by inhibiting enzymes such as α-amylase. This suggests a possible application in managing diabetes through dietary supplementation or pharmacological intervention .

- DNA Interaction Studies : In vitro studies using fluorescence spectroscopy revealed that DEBP complexes bind to calf thymus DNA (CT-DNA), indicating potential applications in gene delivery systems or as chemotherapeutic agents targeting genetic material .

Eigenschaften

IUPAC Name |

4-ethyl-2-(4-ethylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFUJDBZQPCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C2=NC=CC(=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618480 | |

| Record name | 4,4'-Diethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3052-28-6 | |

| Record name | 4,4'-Diethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.